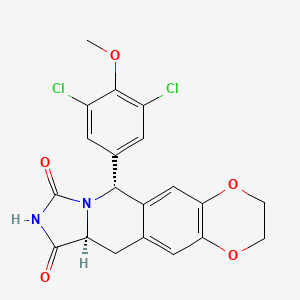
Tubulin polymerization-IN-41
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tubulin polymerization-IN-41 is a small molecule inhibitor that targets the polymerization of tubulin, a protein that forms microtubules. Microtubules are essential components of the cytoskeleton in eukaryotic cells, playing a crucial role in cell division, intracellular transport, and maintaining cell shape. By inhibiting tubulin polymerization, this compound disrupts microtubule dynamics, making it a valuable tool in cancer research and treatment.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Tubulin polymerization-IN-41 involves multiple steps, starting with the preparation of key intermediates. The process typically includes:
Formation of the Core Structure: The core structure of this compound is synthesized through a series of condensation and cyclization reactions.
Functional Group Modifications: Various functional groups are introduced to the core structure through substitution reactions, enhancing the compound’s inhibitory activity.
Purification: The final product is purified using techniques such as recrystallization and chromatography to achieve high purity.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving automated systems for reaction monitoring and control. Quality control measures are implemented to ensure consistency and purity of the final product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of oxidized derivatives.
Reduction: The compound can also be reduced under specific conditions, resulting in reduced forms with altered activity.
Substitution: Various substitution reactions can be performed on this compound to introduce different functional groups, potentially modifying its inhibitory properties.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, alkylating agents.
Major Products:
Oxidized Derivatives: Products formed through oxidation reactions.
Reduced Forms: Products formed through reduction reactions.
Substituted Compounds: Products with different functional groups introduced through substitution reactions.
科学研究应用
Tubulin polymerization-IN-41 has a wide range of applications in scientific research:
Chemistry: Used as a tool to study the dynamics of tubulin polymerization and microtubule formation.
Biology: Helps in understanding the role of microtubules in cellular processes such as mitosis and intracellular transport.
Medicine: Investigated for its potential as an anti-cancer agent due to its ability to disrupt microtubule dynamics and inhibit cell division.
Industry: Utilized in the development of new therapeutic agents targeting microtubule dynamics.
作用机制
Tubulin polymerization-IN-41 exerts its effects by binding to the tubulin protein, preventing its polymerization into microtubules. This disruption of microtubule dynamics leads to cell cycle arrest and apoptosis in rapidly dividing cells, such as cancer cells. The compound specifically targets the colchicine binding site on tubulin, inhibiting the addition of tubulin dimers to the growing microtubule ends .
相似化合物的比较
Colchicine: A well-known tubulin polymerization inhibitor that binds to the same site as Tubulin polymerization-IN-41.
Vinblastine: Another tubulin inhibitor that binds to a different site on tubulin, promoting microtubule depolymerization.
Paclitaxel: A microtubule stabilizing agent that binds to the taxane site on tubulin, promoting microtubule assembly.
Uniqueness: this compound is unique in its specific binding to the colchicine site on tubulin, providing a distinct mechanism of action compared to other tubulin inhibitors. Its ability to disrupt microtubule dynamics makes it a valuable tool in cancer research and therapy .
属性
分子式 |
C20H16Cl2N2O5 |
|---|---|
分子量 |
435.3 g/mol |
IUPAC 名称 |
(11R,16S)-11-(3,5-dichloro-4-methoxyphenyl)-4,7-dioxa-12,14-diazatetracyclo[8.7.0.03,8.012,16]heptadeca-1,3(8),9-triene-13,15-dione |
InChI |
InChI=1S/C20H16Cl2N2O5/c1-27-18-12(21)4-10(5-13(18)22)17-11-8-16-15(28-2-3-29-16)7-9(11)6-14-19(25)23-20(26)24(14)17/h4-5,7-8,14,17H,2-3,6H2,1H3,(H,23,25,26)/t14-,17+/m0/s1 |
InChI 键 |
GANPPQNYXDZLNS-WMLDXEAASA-N |
手性 SMILES |
COC1=C(C=C(C=C1Cl)[C@@H]2C3=CC4=C(C=C3C[C@@H]5N2C(=O)NC5=O)OCCO4)Cl |
规范 SMILES |
COC1=C(C=C(C=C1Cl)C2C3=CC4=C(C=C3CC5N2C(=O)NC5=O)OCCO4)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-(3-Fluorophenyl)-5-methyl-2-[5-propan-2-ylsulfanyl-4-[4-(trifluoromethyl)phenyl]-1,3-thiazol-2-yl]pyrazole-3-carboxylic acid](/img/structure/B12393286.png)
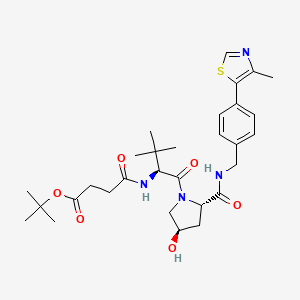
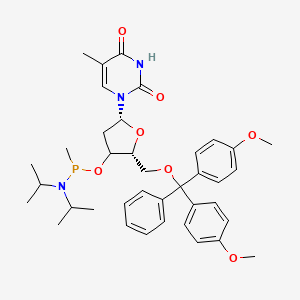
![(2S)-2-amino-6-(2-bicyclo[2.2.1]hept-5-enylmethoxycarbonylamino)hexanoic acid;hydrochloride](/img/structure/B12393314.png)
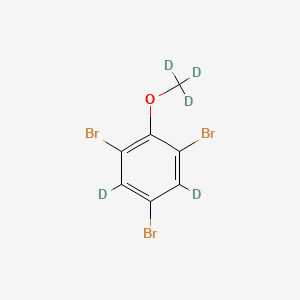
![sodium;5-[[2,4-diamino-5-[(2-hydroxy-5-nitrophenyl)diazenyl]phenyl]diazenyl]naphthalene-1-sulfonate](/img/structure/B12393320.png)
![(4R)-6-amino-4-[3-(hydroxymethyl)-5-(5-hydroxypent-1-ynyl)phenyl]-3-methyl-4-propan-2-yl-2H-pyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B12393324.png)
![5,7-dihydroxy-2-[1-hydroxy-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycyclohexa-2,5-dien-1-yl]chromen-4-one](/img/structure/B12393329.png)
![[[(2R,3S,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-4,4-difluoro-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B12393334.png)
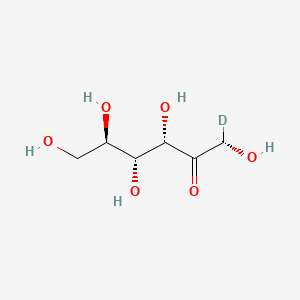
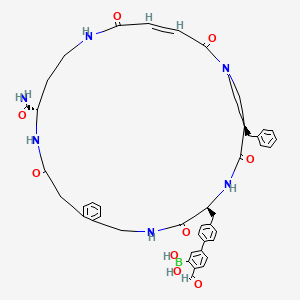
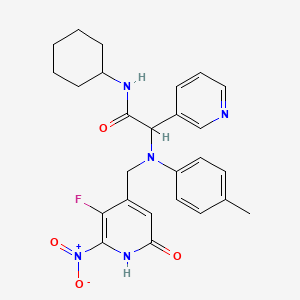
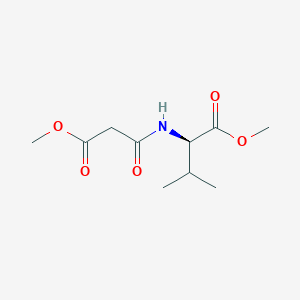
![Mono[2-(carboxymethyl)hexyl] Phthalate-d4](/img/structure/B12393397.png)
